molecular formula C11H15N5O3S2 B2771261 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-57-9

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2771261
CAS RN: 2097922-57-9
M. Wt: 329.39
InChI Key: HCDFCGQENGDWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (DOTP) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of various cellular processes.

Scientific Research Applications

Anticancer and Antibacterial Applications

Derivatives of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine have been explored for their anticancer and antibacterial activities. For instance, a study on polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound , revealed significant anticancer activity against a variety of cancer cell lines, including those from lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Compounds with a piperazine substituent demonstrated notable effectiveness, suggesting the potential of piperazine derivatives in cancer treatment (Kostyantyn Turov, 2020). Another study highlighted the design and synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, showing promising antibacterial activities against various pathogens, further underlining the compound's relevance in developing new antimicrobial agents (Wu Qi, 2014).

Anticonvulsant Activity

The compound's derivatives have also been investigated for their anticonvulsant activities. A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their efficacy in treating seizures, with some compounds showing potent anticonvulsant properties without causing neurotoxicity at significant doses. This suggests the potential use of these derivatives in developing new treatments for epilepsy and related disorders (K. Harish, K. Mohana, L. Mallesha, 2014).

Enzyme Inhibition for Antidepressant Development

Investigations into the oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to the compound of interest, provided insights into the metabolic pathways involving various cytochrome P450 enzymes. Understanding these pathways is crucial for the development of new antidepressants with optimized pharmacokinetic profiles, offering a glimpse into how derivatives of the compound could be tailored for enhanced therapeutic efficacy (Mette G. Hvenegaard et al., 2012).

Biofilm and MurB Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and evaluated for their ability to inhibit bacterial biofilms and the MurB enzyme, crucial for bacterial cell wall synthesis. This research highlights the potential of piperazine derivatives in addressing antibiotic resistance and treating bacterial infections by targeting biofilm formation and essential bacterial enzymes (Ahmed E. M. Mekky, S. Sanad, 2020).

properties

IUPAC Name

3,5-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S2/c1-8-11(9(2)19-13-8)21(17,18)16-5-3-15(4-6-16)10-7-12-20-14-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDFCGQENGDWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

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